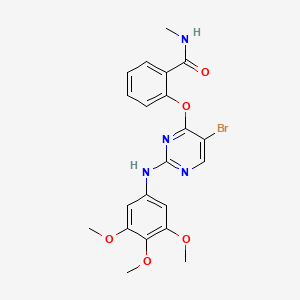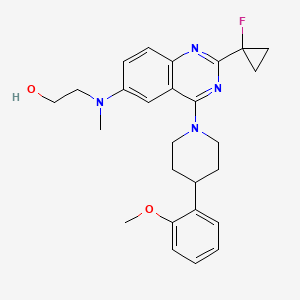
SENP1-IN-8e
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SENP1-IN-8e is a sentrin-specific protease 1 (senp1) inhibitor
Aplicaciones Científicas De Investigación
Role in Cancer Therapeutics and Targeting SENP1
SENP1-IN-8e, a SENP1 inhibitor, has promising applications in cancer therapeutics. SENP1, a SUMO-specific protease, is over-expressed in various cancer tissues, and targeting its expression could be a new strategy for tumor therapy. The development of SENP1 inhibitors like SENP1-IN-8e has been significantly advanced, with the identification of various isoform-selective small molecule inhibitors. These inhibitors, including SENP1-IN-8e, have shown potential advantages in preclinical studies for the development of anticancer drugs (Li, Chen, Li, & Hou, 2022). SENP1's overexpression is notably associated with the development of prostate cancer. It modulates the transcriptional activity of androgen receptors (ARs) and cyclin D1 expression, indicating a potential role of SENP1 inhibitors in treating hormone-driven cancers (Cheng, Bawa, Lee, Gong, & Yeh, 2006).
SENP1 in Chronic Mountain Sickness
SENP1-IN-8e might be relevant in studying chronic mountain sickness (CMS), a serious illness affecting high-altitude residents. Genetic variation in SENP1 has been associated with CMS, suggesting that SENP1 might play a role in the adaptation to high altitude. The genetic basis of CMS involves several genes including SENP1, indicating that SENP1 inhibitors might provide insights into the mechanisms of adaptation or maladaptation to high altitudes (Gonzales & Chaupis, 2015).
Insights into SUMOylation and Cellular Processes
SENP1-IN-8e's inhibition of SENP1 provides a valuable tool for studying SUMOylation, a post-translational modification process involving the attachment of small ubiquitin-related modifier (SUMO) proteins to substrate proteins. This process is critical for a wide range of cellular processes, and SENP1's role in de-conjugation of SUMO proteins is crucial for maintaining the balance between the pools of SUMOylated and unSUMOylated proteins. Understanding how SENP1-IN-8e affects these processes can provide insights into various diseases, including cancer, where deregulation of SENPs leads to cellular dysfunction (Tokarz & Woźniak, 2021).
Propiedades
Nombre del producto |
SENP1-IN-8e |
|---|---|
Fórmula molecular |
C29H22ClNO5 |
Peso molecular |
499.947 |
Nombre IUPAC |
2-(4-Chlorophenyl)-2-oxoethyl 4-(3-(benzyloxy)benzamido)benzoate |
InChI |
InChI=1S/C29H22ClNO5/c30-24-13-9-21(10-14-24)27(32)19-36-29(34)22-11-15-25(16-12-22)31-28(33)23-7-4-8-26(17-23)35-18-20-5-2-1-3-6-20/h1-17H,18-19H2,(H,31,33) |
Clave InChI |
CYKYMBAFNWGXGM-UHFFFAOYSA-N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SENP1-IN-8e; SENP1 IN 8e; SENP1IN-8e |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



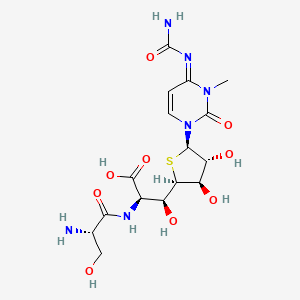
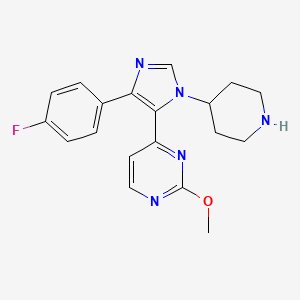
![N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B610711.png)
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)
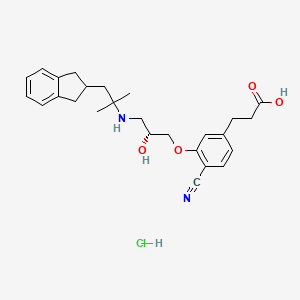
![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)
![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)
![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)
